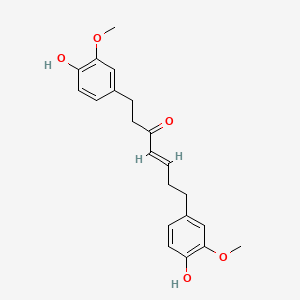

Gingerenone A

Description

This compound has been reported in Zingiber officinale with data available.

has antineoplastic activity; isolated from Zingiber officinale; structure in first source

Properties

IUPAC Name |

(E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h4,6,8-9,11-14,23-24H,3,5,7,10H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDXZNKYDTXGOT-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873741 | |

| Record name | Gingerone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128700-97-0 | |

| Record name | Gingerenone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128700-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gingerenone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128700970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gingerone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gingerenone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery, Isolation, and Biological Significance of Gingerenone A from Zingiber officinale: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginger (Zingiber officinale), a plant revered for centuries for its culinary and medicinal properties, continues to be a source of novel bioactive compounds with significant therapeutic potential. Among these is Gingerenone A, a diarylheptanoid first identified in 2015. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. It details the experimental protocols for its extraction and purification, presents its key physicochemical and bioactivity data in structured tables, and elucidates its known mechanisms of action through detailed signaling pathway diagrams. This document serves as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development interested in the therapeutic applications of this compound.

Discovery and Biological Activities of this compound

This compound was first reported as a novel compound isolated from Zingiber officinale in 2015. Subsequent research has revealed its diverse pharmacological activities, positioning it as a promising candidate for further investigation in various therapeutic areas.

Anti-Cancer and Senolytic Activity

Initial studies on this compound highlighted its potent anti-cancer properties. It was found to selectively induce apoptosis in cancer cell lines while exhibiting minimal toxicity toward normal cells.[1][2] This selectivity is a critical attribute for potential anti-cancer drug candidates. The anti-proliferative effects of this compound have been observed in various cancer cell lines, including breast cancer, with IC50 values in the micromolar range.

Furthermore, this compound has been identified as a novel senolytic compound, meaning it can selectively induce cell death in senescent cells.[3][4][5] The accumulation of senescent cells is implicated in aging and age-related diseases. By eliminating these cells, this compound may offer therapeutic benefits in diseases characterized by senescent cell accumulation.[3][4][5]

Anti-Inflammatory and Immunomodulatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to modulate Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response and inflammation.[6] Specifically, it can suppress TLR-mediated inflammatory responses by modulating key signaling molecules like NF-κB and IRF3.[6]

Anti-Obesity and Metabolic Regulation

Studies have demonstrated the anti-obesity activity of this compound. It is known to inhibit adipogenesis (the formation of fat cells) and enhance fatty acid catabolism.[7] These effects are partly mediated through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7]

Antioxidant and Cytoprotective Effects

This compound contributes to the antioxidant properties of ginger. It has been shown to activate the Nrf2-Gpx4 signaling pathway, a critical pathway in cellular defense against oxidative stress.[8][9] This activity underlies its protective effects against conditions like ferroptosis-mediated secondary liver injury.[8][9]

Physicochemical and Bioactivity Data

The following tables summarize the key quantitative data for this compound.

| Table 1: Physicochemical Properties of this compound | |

| Molecular Formula | C₂₁H₂₄O₅ |

| Molecular Weight | 356.41 g/mol |

| Appearance | Brown oil |

| CAS Number | 128700-97-0 |

| UV (λmax, nm) | 230, 280 |

| IR (νmax, cm⁻¹) | 3430, 1700, 1615, 1515, 1035, 975 |

| Table 2: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR Spectral Data for this compound | ||

| Position | ¹H NMR (δ, ppm, J/Hz) | ¹³C NMR (δ, ppm) |

| 1 | 2.84 (m) | 30.1 |

| 2 | 2.84 (m) | 45.5 |

| 3 | - | 211.5 |

| 4 | 6.11 (d, 16.0) | 129.8 |

| 5 | - | 148.2 |

| 6 | 2.48 (q, 7.2) | 42.1 |

| 7 | 2.70 (t, 7.2) | 29.5 |

| 1' | - | 133.0 |

| 2' | 6.65 (d, 2.0) | 110.1 |

| 3' | - | 146.5 |

| 4' | - | 144.0 |

| 5' | 6.82 (d, 8.0) | 114.4 |

| 6' | 6.66 (dd, 8.0, 2.0) | 120.9 |

| 1'' | - | 133.2 |

| 2'' | 6.69 (d, 2.0) | 109.2 |

| 3'' | - | 146.4 |

| 4'' | - | 143.8 |

| 5'' | 6.83 (d, 8.0) | 114.4 |

| 6'' | 6.70 (dd, 8.0, 2.0) | 120.8 |

| 3'-OCH₃ | 3.86 (s) | 55.9 |

| 3''-OCH₃ | 3.86 (s) | 55.8 |

| Data sourced from a 2022 study by Yu et al. |

| Table 3: In Vitro Bioactivity of this compound | ||

| Activity | Cell Line | IC₅₀ (µM) |

| Anti-proliferation (ATP assay, 48h) | SKBR3 (Breast Cancer) | 50.41 |

| MCF7 (Breast Cancer) | 42.67 | |

| MDA-MB-231 (Breast Cancer) | 56.29 | |

| Senolytic Activity | WI-38 (Senescent Fibroblasts) | 19.6 ± 2.1 |

| Data compiled from studies by Yu et al. (2022) and Moaddel et al. (2022).[3] |

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the isolation of this compound and similar diarylheptanoids from Zingiber officinale.

Extraction of Crude Ginger Extract

-

Plant Material: Obtain fresh rhizomes of Zingiber officinale.

-

Preparation: Clean and slice the rhizomes.

-

Extraction: Immerse the sliced rhizomes in 95% ethanol at a ratio of 1:7 (w/v).

-

Reflux: Heat the mixture at 60°C and reflux for 2 hours. Repeat the extraction process twice.

-

Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude ethanol extract.

Isolation and Purification of this compound

-

Solvent Partitioning: Suspend the crude ethanol extract in 95% ethanol and partition successively with petroleum ether and ethyl acetate.

-

Column Chromatography (Silica Gel):

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute with a gradient of cyclohexane-ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Further Purification (ODS Column Chromatography):

-

Combine fractions containing this compound (as identified by TLC).

-

Subject the combined fractions to reversed-phase (ODS) column chromatography.

-

Elute with a methanol-water gradient.

-

-

Final Purification (Preparative HPLC):

-

Perform final purification of the this compound-rich fraction using semi-preparative HPLC with a C18 column.

-

Use a mobile phase of methanol and water to yield pure this compound.

-

Structure Elucidation

The structure of the isolated this compound is confirmed through a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment.

-

¹³C NMR: To determine the carbon skeleton.

-

2D NMR (COSY, HMQC, HMBC): To establish the connectivity of protons and carbons and confirm the final structure.

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: Experimental workflow for the isolation and analysis of this compound.

Caption: Inhibition of JAK2/STAT3 and S6K1 signaling by this compound.

Caption: Activation of the Nrf2-Gpx4 pathway by this compound.

Conclusion and Future Directions

This compound has emerged as a multifaceted bioactive compound from Zingiber officinale with promising therapeutic potential. Its diverse activities, including anti-cancer, senolytic, anti-inflammatory, and metabolic regulatory effects, make it a compelling subject for further research and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon.

Future research should focus on several key areas:

-

Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Comprehensive preclinical studies in animal models to validate the in vitro findings and assess the therapeutic potential for specific diseases.

-

Pharmacokinetics and Bioavailability: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and efficacy.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify compounds with improved potency and selectivity.

The continued exploration of this compound holds significant promise for the development of novel, natural product-derived therapies for a range of human diseases.

References

- 1. Molecular targets of exercise mimetics and their natural activators [bmbreports.org]

- 2. mdpi.com [mdpi.com]

- 3. omicsonline.org [omicsonline.org]

- 4. Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ukm.my [ukm.my]

- 7. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]

- 8. anuchem.weebly.com [anuchem.weebly.com]

- 9. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of Gingerenone A: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the current understanding of the bioavailability and pharmacokinetics of Gingerenone A, a bioactive polyphenol found in ginger. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of available data, experimental methodologies, and relevant biological pathways. While research into the specific pharmacokinetic parameters of this compound is ongoing, this guide synthesizes existing in vivo and in silico data to support further investigation and development.

Executive Summary

This compound has garnered significant interest for its potential therapeutic effects, including anti-inflammatory, anti-obesity, and senolytic properties. A critical aspect of harnessing its therapeutic potential lies in understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This guide summarizes the known quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to provide a foundational resource for the scientific community.

Predicted ADME Properties of this compound

Computational models have been employed to predict the ADME properties of this compound. These predictions suggest favorable characteristics for oral administration, including high intestinal absorption.

| Property | Predicted Value | Reference |

| Human Intestinal Absorption | 91.641% | [1] |

| Blood-Brain Barrier Permeant | No | |

| P-glycoprotein Substrate | Yes | |

| hERG I Inhibitor | No | |

| hERG II Inhibitor | No |

Table 1: Predicted ADME Properties of this compound. These in silico predictions provide a preliminary assessment of the compound's pharmacokinetic behavior.

In Vivo Pharmacokinetic Data

To date, comprehensive in vivo pharmacokinetic studies detailing parameters such as AUC, half-life, and absolute bioavailability for this compound are limited in publicly available literature. However, a study on a modified form of this compound provides valuable insight into its plasma concentration profile following oral administration in mice.

| Parameter | Estimated Value |

| Tmax (Time to Maximum Concentration) | ~1 hour |

| Cmax (Maximum Concentration) | Not Quantified |

Table 2: Estimated Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose. These values are estimated from graphical data and highlight the need for further quantitative studies.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analysis of this compound are not extensively published. However, methodologies used for similar ginger compounds, such as 6-gingerol and zingerone, provide a robust framework for future studies.

General Workflow for In Vivo Pharmacokinetic Studies

The following diagram outlines a typical workflow for conducting an in vivo pharmacokinetic study of a ginger-derived compound like this compound.

Figure 1: General workflow for a preclinical pharmacokinetic study.

Detailed Methodologies

1. Animal Studies:

-

Animal Model: C57BL/6J mice are a commonly used strain for pharmacokinetic studies of natural compounds.

-

Housing and Acclimation: Animals should be housed in a controlled environment with a standard light-dark cycle and provided with ad libitum access to food and water. An acclimation period of at least one week is recommended before the experiment.

-

Dosing: this compound can be dissolved in a suitable vehicle, such as a mixture of polyethylene glycol (PEG) 200, and administered via oral gavage. Doses used in previous studies have ranged from 10 to 50 mg/kg body weight.

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the tail vein or via cardiac puncture at the terminal time point. Plasma is separated by centrifugation and stored at -80°C until analysis.

2. Bioanalytical Method - LC-MS/MS:

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation. An organic solvent, such as acetonitrile, is added to the plasma to precipitate proteins. The mixture is then centrifuged, and the supernatant is collected for analysis.

-

Chromatography: A reverse-phase C18 column is commonly used for the separation of ginger-related compounds. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization, is typically employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification of this compound. Specific precursor-to-product ion transitions for this compound and an appropriate internal standard are monitored.

-

Data Analysis: The concentration of this compound in each sample is determined by comparing its peak area to that of the internal standard and referencing a standard curve. Pharmacokinetic parameters are then calculated using non-compartmental analysis.

Signaling Pathways Modulated by this compound

This compound has been shown to interact with several key signaling pathways, which may be relevant to its overall biological effects and disposition.

AMPK Signaling Pathway

This compound has been reported to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.

Figure 2: this compound activates the AMPK signaling pathway.

Nrf2-Gpx4 Signaling Pathway

Studies have indicated that this compound can activate the Nrf2-Gpx4 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

Figure 3: this compound activation of the Nrf2-Gpx4 pathway.

Conclusion and Future Directions

The available data suggests that this compound possesses favorable predicted oral absorption characteristics. However, there is a clear need for comprehensive in vivo pharmacokinetic studies to fully characterize its ADME profile. Future research should focus on determining key parameters such as Cmax, Tmax, AUC, elimination half-life, and absolute bioavailability following oral and intravenous administration. Elucidating the metabolic pathways and identifying the major metabolites of this compound will also be crucial for a complete understanding of its biological activity and for the design of future preclinical and clinical studies. This technical guide serves as a foundational resource to stimulate and guide these necessary investigations into the promising therapeutic potential of this compound.

References

Gingerenone A: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gingeredione A, a bioactive compound isolated from the rhizomes of Zingiber officinale (ginger), has emerged as a promising natural product with a diverse range of pharmacological activities.[1][2][3] Its potential as a therapeutic agent is underscored by its demonstrated anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the biological activity screening of Gingerenone A, detailing its effects on various cellular processes, summarizing key quantitative data, and outlining the experimental protocols used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Data Presentation: Quantitative Biological Activity of this compound

The following tables summarize the quantitative data on the biological activities of this compound, providing a clear comparison of its efficacy across different experimental models.

Table 1: Anticancer and Senolytic Activity of this compound

| Biological Activity | Cell Line/Model | Assay | Incubation Time | IC50 Value (µM) | Reference |

| Anticancer | SKBR3 (Breast Cancer) | ATP Assay | 48 h | 50.41 | |

| MCF7 (Breast Cancer) | ATP Assay | 48 h | 42.67 | [1] | |

| MDA-MB-231 (Breast Cancer) | ATP Assay | 48 h | 56.29 | [1] | |

| Sk-Hep-1 (Liver Cancer) | Trypan Blue Assay | 24 h | 27.5 | [2] | |

| Senolytic | Senescent WI-38 Fibroblasts | MTT Assay | 72 h | 19.6 |

Table 2: Anti-inflammatory and Antioxidant Activity of this compound (Qualitative and Mechanistic Data)

| Biological Activity | Experimental Model | Key Findings | Reference |

| Anti-inflammatory | HDM-stimulated MLE-12 cells | Inhibited inflammation and EMT via the TLR4/MyD88/NF-κB signaling cascade. | [4] |

| 3T3-L1 cells | Suppressed adipose tissue inflammation by inhibiting macrophage recruitment and downregulating pro-inflammatory cytokines. | [5][6] | |

| Senescent WI-38 Fibroblasts | Reduced secretion of pro-inflammatory factors (IL-6, CCL2, IP-10) and increased anti-inflammatory cytokines (IL-10, IL-13). | [7][8][9] | |

| Antioxidant | Breast Cancer Cells | Promotes antiproliferation and senescence induced by oxidative stress. | [1][3] |

| Colon Cancer Cells | Induces ROS-mediated apoptosis. | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the biological activity screening of this compound.

Anticancer Activity: MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

a. Materials:

-

Gingeredione A

-

Human cancer cell lines (e.g., MCF7, SKBR3, MDA-MB-231)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

b. Procedure:

-

Cell Seeding: Harvest and count the cancer cells. Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO or the solvent used to dissolve this compound) and a blank (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

a. Materials:

-

Gingeredione A

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Ascorbic acid (as a positive control)

-

96-well microplates or cuvettes

-

Spectrophotometer or microplate reader

b. Procedure:

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.[11]

-

Sample and Control Preparation: Prepare different concentrations of this compound and ascorbic acid in the same solvent.

-

Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the sample or control solution. Then, add an equal volume of the DPPH working solution. Include a blank containing only the solvent.[11]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).[11]

-

Absorbance Measurement: Measure the absorbance of each reaction at 517 nm.[12]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

a. Materials:

-

Gingeredione A

-

Egg albumin or Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS, pH 6.4)

-

Diclofenac sodium (as a positive control)

-

Water bath

-

Spectrophotometer

b. Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS, and 2 mL of varying concentrations of this compound or diclofenac sodium. A control group should be prepared with distilled water instead of the test substance.[13]

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5-10 minutes.[13]

-

Cooling: After heating, allow the mixtures to cool to room temperature.

-

Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100. The IC50 value can be determined from a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its biological activity screening.

Conclusion

Gingeredione A exhibits significant potential as a multi-target therapeutic agent. Its demonstrated anticancer and senolytic activities, coupled with its anti-inflammatory and antioxidant properties, make it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of the biological activities of this compound and the methodologies employed for their assessment. The presented data and protocols are intended to facilitate future research aimed at elucidating its full therapeutic potential and advancing its development as a novel drug candidate.

References

- 1. This compound Induces Antiproliferation and Senescence of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces Antiproliferation and Senescence of Breast Cancer Cells | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound ameliorates airway inflammation and remodeling in asthma by modulating the TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a polyphenol present in ginger, suppresses obesity and adipose tissue inflammation in high-fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of this compound as a novel senolytic compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A ginger derivative, zingerone-a phenolic compound-induces ROS-mediated apoptosis in colon cancer cells (HCT-116) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. mdpi.com [mdpi.com]

- 13. ijcrt.org [ijcrt.org]

In Vitro Effects of Gingerenone A on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gingerenone A, a novel bioactive compound isolated from the rhizomes of Zingiber officinale (ginger), has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the in vitro effects of this compound on various cell lines, with a particular focus on its anti-cancer, anti-inflammatory, and senolytic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and drug development.

Cytotoxic and Anti-proliferative Effects

This compound has demonstrated notable cytotoxic and anti-proliferative effects against a range of cancer cell lines, while exhibiting lower toxicity towards normal cells.[2][4] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined in several studies.

Quantitative Data on Cytotoxicity

| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 (µM) | Reference |

| SKBR3 | Breast Cancer | ATP Assay | 48 h | 50.41 | [2] |

| MCF7 | Breast Cancer | ATP Assay | 48 h | 42.67 | [2] |

| MDA-MB-231 | Breast Cancer | ATP Assay | 48 h | 56.29 | [2] |

| SKBR3 | Breast Cancer | MTS Assay | 48 h | 48.91 | [2] |

| MCF7 | Breast Cancer | MTS Assay | 48 h | 61.40 | [2] |

| MDA-MB-231 | Breast Cancer | MTS Assay | 48 h | 76.12 | [2] |

| Sk-Hep-1 | Liver Cancer | Trypan Blue Assay | 24 h | 27.5 | [2] |

| WI-38 (senescent) | Normal Lung Fibroblast | MTT Assay | 72 h | 19.6 ± 2.1 | [5] |

Mechanisms of Action

The anti-cancer and other biological effects of this compound are attributed to its ability to modulate multiple cellular processes and signaling pathways.

Induction of Oxidative Stress and DNA Damage

This compound has been shown to induce oxidative stress in breast cancer cells by increasing the levels of reactive oxygen species (ROS) and mitochondrial superoxide.[1][2] This elevation in oxidative stress leads to DNA damage, as evidenced by the increased levels of γH2AX and the formation of 8-hydroxyl-2'-deoxyguanosine.[1][2] The antioxidant N-acetylcysteine (NAC) was able to reverse these effects, confirming the role of oxidative stress in this compound's mechanism.[1][2]

Cell Cycle Arrest

Treatment with this compound leads to a delay in the G2/M phase of the cell cycle in breast cancer cell lines such as MCF7 and MDA-MB-231.[1][2] This cell cycle arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. Similar cell cycle inhibitory effects have been noted for related ginger compounds like Zingerone, which has been shown to decrease cyclin D1 expression and induce mitotic arrest.[6]

Induction of Apoptosis and Senescence

This compound promotes cell death in cancer cells through the induction of apoptosis. In liver cancer cells, it has been shown to cause subG1 accumulation, cytochrome C release, and depletion of the mitochondrial membrane potential.[2] Furthermore, this compound has been identified as a novel senolytic compound, meaning it can selectively induce apoptosis in senescent (aging) cells.[5][7] This is a significant finding, as the accumulation of senescent cells is linked to various age-related diseases. In senescent WI-38 fibroblasts, this compound treatment led to an increase in cleaved caspase-3, a key marker of apoptosis.[5][8]

Modulation of Key Signaling Pathways

This compound exerts its effects by targeting several critical intracellular signaling pathways.

-

TLR4/MyD88/NF-κB Pathway: In the context of inflammation, this compound has been found to ameliorate airway inflammation by inhibiting the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling cascade.[9][10] This pathway is a key regulator of the innate immune response and its inhibition can reduce the production of pro-inflammatory cytokines.

-

JAK/STAT and S6K1 Signaling: this compound has been identified as an inhibitor of Janus kinase 2 (JAK2) and p70 ribosomal S6 kinase 1 (p70S6K1).[4][11][12] The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. Inhibition of S6K1, a downstream effector of the PI3K/Akt/mTOR pathway, can impede protein synthesis and cell growth.

-

MAPK Pathway: While direct modulation by this compound is still under investigation, related compounds from ginger, such as Zingerone, have been shown to suppress cartilage degradation by inhibiting the p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways.[13]

Experimental Protocols

Preparation of this compound

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution for in vitro experiments.[1][4][14] The final concentration of DMSO in the cell culture medium should be kept low (e.g., 0.1%) to avoid solvent-induced cytotoxicity.[1] For in vivo studies, various formulations involving DMSO, PEG300, Tween-80, and saline or corn oil have been used.[14]

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

ATP Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

-

Culture and treat cells as described for the MTT assay.

-

Lyse the cells to release ATP.

-

Add a substrate and luciferase enzyme mixture that produces light in the presence of ATP.

-

Measure the luminescence using a luminometer.

-

-

Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity.

-

Harvest the treated and control cells.

-

Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

-

Load the mixture onto a hemocytometer.

-

Count the number of stained (non-viable) and unstained (viable) cells under a microscope.

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Cell Cycle Analysis:

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark and analyze by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blotting for Protein Expression Analysis

-

Lyse the treated cells in RIPA buffer to extract total proteins.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, p-AKT, NF-κB).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound induces senescence through oxidative stress.

Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by this compound.

Caption: Workflow for assessing cell viability after this compound treatment.

Conclusion

This compound is a promising natural compound with multifaceted in vitro activities, including potent anti-cancer, anti-inflammatory, and senolytic effects. Its mechanisms of action involve the induction of oxidative stress, cell cycle arrest, and apoptosis, as well as the modulation of key signaling pathways such as NF-κB and JAK/STAT. The data and protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential of this compound and for the development of novel drugs based on its chemical scaffold. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound in preclinical models of disease.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Induces Antiproliferation and Senescence of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces Antiproliferation and Senescence of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound ≥95% (HPLC) | 128700-97-0 [sigmaaldrich.com]

- 5. Identification of this compound as a novel senolytic compound | PLOS One [journals.plos.org]

- 6. Zingerone Suppresses Tumor Development through Decreasing Cyclin D1 Expression and Inducing Mitotic Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of this compound as a novel senolytic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound ameliorates airway inflammation and remodeling in asthma by modulating the TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effects of this compound through modulation of toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. file.medchemexpress.com [file.medchemexpress.com]

Preliminary Toxicity Profile of Gingerenone A: An In-Depth Technical Guide

Introduction

Gingerenone A, a novel phenolic compound isolated from the rhizomes of Zingiber officinale (ginger), has garnered significant interest within the scientific community for its diverse biological activities.[1][2] Preliminary research has highlighted its potential as an anticancer, antioxidant, and senolytic agent.[1][2][3] This technical guide provides a comprehensive overview of the current preliminary toxicity studies on this compound, with a focus on its in vitro effects. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of natural compounds for therapeutic applications.

In Vitro Cytotoxicity

The primary focus of toxicological evaluations of this compound has been its cytotoxic effects on various cancer cell lines. Multiple studies have demonstrated its ability to inhibit cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) | Reference |

| SKBR3 | Human Breast Cancer | ATP Assay | 48 h | 50.41 | [1] |

| SKBR3 | Human Breast Cancer | MTS Assay | 48 h | 48.91 | [1] |

| MCF7 | Human Breast Cancer | ATP Assay | 48 h | 42.67 | [1] |

| MCF7 | Human Breast Cancer | MTS Assay | 48 h | 61.40 | [1] |

| MDA-MB-231 | Human Breast Cancer | ATP Assay | 48 h | 56.29 | [1] |

| MDA-MB-231 | Human Breast Cancer | MTS Assay | 48 h | 76.12 | [1] |

| Sk-Hep-1 | Human Liver Cancer | Trypan Blue Assay | 24 h | 27.5 | [1] |

| NALM6 | Pediatric B-cell ALL | MTT Assay | Not Specified | ~20-40 | [4] |

| MOLT4 | Pediatric T-cell ALL | MTT Assay | Not Specified | ~20-40 | [4] |

| WI-38 (Senescent) | Human Lung Fibroblast | MTT Assay | 72 h | 19.6 ± 2.1 | [5] |

Of note, this compound has demonstrated a degree of selectivity for cancer cells over normal cells. For instance, normal breast cells (M10) exhibited higher cell viability compared to breast cancer cells when treated with this compound.[1] Furthermore, in Madin-Darby canine kidney (MDCK) epithelial cells, this compound was non-cytotoxic at 25 µM and maintained 80% viability at 50 µM after 24 hours.[1][2] In normal mononuclear cells (MNCs), only minor toxicity was observed at a concentration of 13 µM.[4]

Mechanism of Toxicity

The cytotoxic effects of this compound appear to be mediated through multiple mechanisms, primarily centered around the induction of oxidative stress, DNA damage, and subsequent cell senescence or apoptosis.

Oxidative Stress and DNA Damage: this compound treatment has been shown to increase the levels of reactive oxygen species (ROS) and mitochondrial superoxide in breast cancer cells.[6] This increase in oxidative stress is accompanied by DNA damage, as evidenced by an increase in γH2AX levels and the generation of 8-hydroxyl-2'-deoxyguanosine.[2][6] The oxidative stress inhibitor, N-acetylcysteine (NAC), was able to revert the antiproliferative and cell cycle delay effects of this compound, confirming the central role of ROS in its mechanism of action.[6]

Induction of Senescence: In breast cancer cells, this compound has been observed to induce a senescence-like state. This is characterized by increased β-galactosidase activity and the upregulation of senescence-associated gene expressions.[2][6] This suggests that for some cancer cells, the response to this compound-induced damage is to enter a state of irreversible growth arrest.

Apoptosis Induction: In other cellular contexts, such as pediatric acute lymphoblastic leukemia (T-ALL) cells, this compound has been shown to activate apoptosis.[4] This is supported by the upregulation of pro-apoptotic proteins such as BAX, PUMA, Caspase-3, Caspase-8, and Caspase-9.[4]

Signaling Pathway Modulation: this compound has been identified as a dual inhibitor of Janus kinase 2 (JAK2) and p70 S6 kinase (S6K1), which may contribute to its antiviral and anticancer activities.[7][8] It has also been shown to activate 5' AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[3][9]

Experimental Protocols

Cell Viability Assays (MTT and ATP Assays): A common method to assess the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Protocol:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (e.g., 0, 20, 40, 60, 80 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 48 hours).[6]

-

Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The supernatant is removed, and the formazan crystals are solubilized in a solvent such as DMSO.

-

The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 540 nm) to determine cell viability. The IC50 value is calculated from the dose-response curve.[10]

-

The ATP assay is another method used to quantify cell viability by measuring the level of intracellular ATP.

-

Protocol:

-

Similar to the MTT assay, cells are seeded and treated with this compound.

-

After the incubation period, a reagent that lyses the cells and stabilizes ATP is added.

-

A luciferase-based enzyme is then added, which catalyzes the production of light in the presence of ATP.

-

The luminescence, which is directly proportional to the ATP concentration and thus cell viability, is measured using a luminometer.

-

Reactive Oxygen Species (ROS) Detection: Flow cytometry is frequently employed to measure the intracellular levels of ROS.

-

Protocol:

-

Cells are treated with this compound for a specified time (e.g., 3 hours).[2]

-

Following treatment, the cells are incubated with a fluorescent probe that is sensitive to ROS (e.g., DCFH-DA).

-

The fluorescence intensity of the cells is then analyzed by flow cytometry, with an increase in fluorescence indicating a higher level of intracellular ROS.

-

Visualizations

Below are diagrams illustrating a key signaling pathway and a typical experimental workflow related to the toxicological assessment of this compound.

In Vivo Toxicity

To date, comprehensive in vivo toxicity studies specifically examining this compound are limited. One study on ginger extracts, which contain a mixture of compounds including this compound, reported an LD50 greater than 5000 mg/kg in rats, suggesting a low acute toxicity profile for the extract.[11] Another study using a mouse model of high-fat diet-induced obesity administered this compound at 50 mg/kg and noted a prevention in body weight increase without affecting caloric intake, and without reporting overt signs of toxicity.[8] In a colon cancer mouse xenograft model, doses of 5 and 20 mg/kg of this compound were used and led to a decrease in tumor weight, again with no mention of adverse toxic effects.[8] However, these studies were not designed as formal toxicological assessments.

Conclusion and Future Directions

The preliminary data available suggests that this compound exhibits selective cytotoxicity towards cancer cells and senescent cells in vitro, primarily through the induction of oxidative stress. While the in vitro data is promising, there is a clear need for comprehensive in vivo toxicity studies to establish a full safety profile. Future research should focus on acute, sub-chronic, and chronic toxicity studies in animal models to determine key toxicological parameters such as the No-Observed-Adverse-Effect Level (NOAEL) and to investigate potential organ-specific toxicities. Such studies are crucial for the further development of this compound as a potential therapeutic agent.

References

- 1. This compound Induces Antiproliferation and Senescence of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of this compound as a novel senolytic compound | PLOS One [journals.plos.org]

- 4. GingerenoneA overcomes dexamethasone resistance by activating apoptosis and inhibiting cell proliferation in pediatric T‐ALL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of this compound as a novel senolytic compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro and In Vivo Antiviral Activity of this compound on Influenza A Virus Is Mediated by Targeting Janus Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound, a polyphenol present in ginger, suppresses obesity and adipose tissue inflammation in high-fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phytochemical screening and toxicity studies for ginger extracts with evaluation of some biochemical parameters and anticoagulant bioactivity [ejchem.journals.ekb.eg]

Gingerenone A: A Technical Guide to a Novel Senolytic Compound

Affiliation: Google Research

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental hallmark of aging and contributes to a spectrum of age-related diseases. Senolytics, a class of therapeutic agents that selectively eliminate senescent cells, have emerged as a promising strategy to improve healthspan. This technical guide provides an in-depth analysis of Gingerenone A, a natural compound derived from ginger (Zingiber officinale), which has been identified as a novel senolytic agent.[1][2] This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize the senolytic and senomorphic properties of this compound. It is intended for researchers, scientists, and drug development professionals in the field of geroscience and pharmacology.

Introduction to Cellular Senescence and Senolytics

Cellular senescence is a complex biological process characterized by a stable cessation of cell proliferation. Senescent cells accumulate in tissues with age and at sites of age-related pathology, contributing to disease and dysfunction through the secretion of a pro-inflammatory cocktail of cytokines, chemokines, and proteases, known as the Senescence-Associated Secretory Phenotype (SASP).[2] The targeted removal of these cells by senolytic drugs has been shown to delay, prevent, or alleviate multiple age-associated disorders in preclinical models.[1][2] The discovery of novel, naturally-derived senolytics like this compound presents an exciting avenue for therapeutic development.[3]

This compound, a component of ginger extract, has been shown to selectively induce cell death in senescent cells with minimal effect on healthy, proliferating cells, marking it as a promising candidate for further investigation.[1][2]

Mechanism of Action of this compound

This compound exerts its senolytic effect primarily through the induction of apoptosis in senescent cells. The core mechanism involves the modulation of key proteins in the apoptotic pathway.

Key Mechanistic Features:

-

Induction of Apoptosis: this compound triggers a programmed cell death cascade specifically in senescent cells.[2]

-

Downregulation of Bcl-XL: The compound significantly reduces the expression of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-XL) in senescent cells. Bcl-XL is a known pro-survival factor often overexpressed in senescent cells, and its inhibition is a common strategy for inducing apoptosis.

-

Activation of Caspase-3: By reducing the levels of anti-apoptotic proteins, this compound leads to an increase in the levels of cleaved caspase-3, a key executioner caspase in the apoptotic pathway.[4]

-

p53-Independent Pathway: The senolytic activity of this compound appears to be independent of the p53 tumor suppressor protein, as treatment did not increase p53 levels in either proliferating or senescent cells. This distinguishes its mechanism from some other senolytic agents.

Signaling Pathway Diagram

The following diagram illustrates the proposed apoptotic pathway initiated by this compound in senescent cells.

Caption: Apoptotic pathway induced by this compound in senescent cells.

Quantitative Efficacy Data

The senolytic and senomorphic activity of this compound has been quantified using various in vitro assays. The primary cell model used in these studies was human WI-38 fibroblasts induced into senescence by ionizing radiation (IR).[1]

Table 1: Senolytic Activity of this compound on Senescent WI-38 Fibroblasts

| Parameter | Value | Cell Type | Assay | Treatment Duration | Source |

| IC₅₀ | 19.6 ± 2.1 µM | Senescent | MTT | 72 h | [1] |

| Cell Viability | ~40% reduction | Senescent | MTT | 48 h (at 20 µM) | [5] |

| Cell Viability | No significant effect | Proliferating | MTT | 48 h (at 20 µM) | [5] |

Table 2: Effect of this compound on Apoptotic Markers in Senescent WI-38 Fibroblasts

| Protein | Change in Expression | Cell Type | Assay | Treatment Duration | Source |

| Bcl-XL | Reduced | Senescent | Western Blot | 48 h | |

| Cleaved Caspase-3 | Increased | Senescent | Western Blot | 48 h | |

| p53 | No significant change | Senescent & Proliferating | Western Blot | 48 h |

Table 3: Senomorphic Effects of this compound on the Senescence-Associated Secretory Phenotype (SASP)

The data below represents the change in secreted factors from senescent WI-38 cells following a 24-hour treatment with 20 µM this compound.

| SASP Factor | Change in Secretion | Assay Type | Source |

| IL-6 | Decreased | Quantikine ELISA / Bio-Plex | [6] |

| CCL-2 (MCP-1) | Decreased | Bio-Plex | [6] |

| IL-10 | Increased | Bio-Plex | [6] |

| IL-1B | Increased | V-Plex | |

| IL-8 | Increased | V-Plex | |

| IP-10 | Decreased | Not Specified | [4] |

| IL-13 | Increased | Not Specified | [4] |

Note: The differential regulation of SASP factors (decreasing some pro-inflammatory cytokines like IL-6 while increasing others like IL-8) suggests a complex immunomodulatory or "senomorphic" effect, rather than a simple suppression of the entire SASP program.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a senolytic compound.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for screening and validating a potential senolytic compound like this compound.

Caption: Standard experimental workflow for senolytic compound evaluation.

Cell Culture and Induction of Senescence

-

Cell Line: WI-38 human diploid lung fibroblasts.

-

Culture Medium: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Induction of Senescence:

-

Culture exponentially growing WI-38 cells to approximately 80% confluency.

-

Expose the cells to a single dose of 10 Gy of ionizing radiation (IR) using a gamma-ray or X-ray source.[5][6]

-

Following irradiation, replace the culture medium.

-

Continue to culture the cells for 10-14 days, replacing the medium every 2-3 days, to allow for the full development of the senescent phenotype.[5][6] Proliferating (non-senescent) control cells are cultured in parallel without irradiation.

-

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay identifies senescent cells, which exhibit increased lysosomal β-galactosidase activity at pH 6.0.

-

Reagents:

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS.

-

Staining Solution: 1 mg/mL X-gal, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂ in a 40 mM citric acid/sodium phosphate buffer, pH 6.0.

-

-

Protocol:

-

Wash cell monolayers twice with PBS.

-

Fix the cells with Fixation Solution for 5 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the SA-β-gal Staining Solution to the cells, ensuring the monolayer is fully covered.

-

Incubate the cells at 37°C (without CO₂) for 12-16 hours, protected from light.

-

Examine the cells under a microscope for the development of a blue precipitate in the cytoplasm, indicative of SA-β-gal activity.

-

Quantify the percentage of blue-stained cells relative to the total number of cells in multiple fields of view.

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.

-

Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully aspirate the medium and add 100 µL of Solubilization Solution to each well.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins (e.g., Bcl-XL, cleaved caspase-3, p53).

-

Protocol:

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-15% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-XL, cleaved caspase-3, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis is performed to quantify band intensity, normalized to the loading control.

-

SASP Analysis via Multiplex Immunoassay (Bio-Plex)

This method allows for the simultaneous measurement of multiple cytokines and chemokines in cell culture supernatants.

-

Protocol:

-

Sample Collection: Collect the conditioned media from treated and control cell cultures. Centrifuge to remove cellular debris and store at -80°C until analysis.

-

Assay Preparation: Prepare standards, samples, and reagents according to the manufacturer's instructions for the specific Bio-Plex Pro Human Cytokine Assay panel (e.g., for IL-6, CCL-2, IL-10).[7][8]

-

Assay Procedure: a. Add antibody-coupled magnetic beads to the wells of a 96-well plate. b. Wash the beads using a magnetic wash station. c. Add standards and samples to the wells and incubate to allow the target cytokines to bind to the capture antibodies on the beads. d. Wash the beads to remove unbound material. e. Add biotinylated detection antibodies and incubate to form a sandwich complex. f. Wash the beads and add a streptavidin-phycoerythrin (SA-PE) conjugate, which binds to the biotinylated detection antibodies. g. Wash away unbound SA-PE and resuspend the beads in assay buffer.

-

Data Acquisition: Acquire data using a Bio-Plex or similar Luminex-based reader. The instrument identifies each bead by its internal fluorescent signature and quantifies the amount of bound cytokine by measuring the fluorescence of the PE reporter molecule.

-

Data Analysis: Calculate cytokine concentrations in the samples by interpolating from the standard curves generated. Normalize data to total protein content or cell number.

-

Conclusion and Future Directions

This compound has been identified as a novel, naturally-derived senolytic compound with a clear mechanism of action involving the p53-independent induction of apoptosis in senescent cells. It demonstrates high selectivity for senescent cells over proliferating cells and exerts complex senomorphic effects on the SASP. The data presented in this guide provides a strong foundation for its further investigation.

Future research should focus on:

-

Validating the senolytic efficacy of this compound in various in vivo models of aging and age-related diseases.

-

Elucidating the upstream signaling events that lead to Bcl-XL downregulation.

-

Investigating the full spectrum of its senomorphic effects and their therapeutic implications.

-

Exploring potential modifications to the this compound structure to enhance its potency and bioavailability, as has been initiated with fatty acid esters.[9]

This technical guide summarizes the current knowledge of this compound, providing the necessary scientific foundation and methodological details to support its continued development as a potential therapeutic agent to combat aging and age-related pathologies.

References

- 1. buckinstitute.org [buckinstitute.org]

- 2. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]

- 5. Identification of this compound as a novel senolytic compound | PLOS One [journals.plos.org]

- 6. journals.plos.org [journals.plos.org]

- 7. bio-rad.com [bio-rad.com]

- 8. bio-rad.com [bio-rad.com]

- 9. Senescence Associated β-galactosidase Staining [bio-protocol.org]

Gingerenone A: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gingerenone A, a diarylheptanoid polyphenol isolated from the rhizomes of ginger (Zingiber officinale), has emerged as a compound of significant interest due to its potent anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from various in-vitro and in-vivo studies. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Mechanistic Insights into Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of multiple key signaling pathways implicated in the inflammatory response.

Modulation of Toll-like Receptor (TLR) Signaling

This compound has been shown to suppress inflammatory responses mediated by Toll-like receptors (TLRs).[3] It is believed to modulate both the MyD88-dependent and TRIF-dependent pathways, leading to the inhibition of key downstream signaling molecules such as nuclear factor kappa B (NF-κB) and interferon regulatory factor 3 (IRF3).[3] In a model of asthma, this compound was found to inhibit the TLR4/MyD88/NF-κB signaling cascade.[4] Molecular docking studies have indicated that this compound can bind to TLR4, MyD88, and TRAF6 with binding energies of -6.1, -5.9, and -5.5 kcal/mol, respectively, suggesting a direct interaction with components of this pathway.[4]

References

The Anti-Cancer Potential of Gingerenone A: A Technical Whitepaper for Drug Development Professionals

Executive Summary

Gingerenone A, a polyphenol isolated from the rhizome of Zingiber officinale (ginger), has emerged as a promising natural compound with significant anti-cancer potential. This document provides an in-depth technical overview of the current research on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The primary audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development. The information presented herein is compiled from peer-reviewed scientific literature and aims to serve as a comprehensive resource for evaluating this compound as a potential therapeutic agent.

Introduction

The exploration of natural products for novel anti-cancer agents remains a cornerstone of oncological research. This compound has demonstrated selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity toward normal cells[1]. Its multifaceted mechanism of action, which includes the induction of cell cycle arrest, apoptosis, and cellular senescence, positions it as a compelling candidate for further preclinical and clinical investigation. This whitepaper will detail the key findings related to this compound's anti-cancer properties, with a focus on breast cancer, and will provide the necessary technical information for replicating and expanding upon these studies.

Quantitative Data on Anti-Cancer Activity

The anti-proliferative effects of this compound have been quantified across several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |

| SKBR3 | Breast Cancer | ATP Assay | 48 | 50.41 | [2] |

| MCF7 | Breast Cancer | ATP Assay | 48 | 42.67 | [2] |

| MDA-MB-231 | Breast Cancer | ATP Assay | 48 | 56.29 | [2] |

| SKBR3 | Breast Cancer | MTS Assay | 48 | 48.91 | [2] |

| MCF7 | Breast Cancer | MTS Assay | 48 | 61.40 | [3] |

| MDA-MB-231 | Breast Cancer | MTS Assay | 48 | 76.12 | [3] |

Mechanisms of Action

This compound exerts its anti-cancer effects through multiple signaling pathways, primarily by inducing oxidative stress-mediated cellular responses and by inhibiting key kinases involved in cancer cell proliferation and survival.

Induction of Oxidative Stress, DNA Damage, and Senescence

A primary mechanism of this compound in breast cancer cells is the induction of reactive oxygen species (ROS)[2][4]. This increase in oxidative stress leads to DNA damage, characterized by the upregulation of γH2AX, a marker for DNA double-strand breaks[2]. Consequently, the cells undergo cell cycle arrest at the G2/M phase and enter a state of cellular senescence, a permanent form of cell cycle arrest that acts as a potent tumor-suppressive mechanism[2][4]. Senescent cells are identified by increased activity of senescence-associated β-galactosidase (SA-β-gal)[2][5].

Dual Inhibition of JAK2 and S6K1 Signaling

This compound has been identified as a dual inhibitor of Janus Kinase 2 (JAK2) and p70 Ribosomal S6 Kinase 1 (S6K1)[1][6][7]. The JAK2/STAT3 pathway is a critical signaling cascade that transmits signals from cytokines and growth factors to the nucleus, regulating genes involved in cell proliferation, survival, and inflammation. S6K1 is a downstream effector of the PI3K/Akt/mTOR pathway and plays a crucial role in protein synthesis and cell growth. By inhibiting both JAK2 and S6K1, this compound can effectively shut down two major pro-survival pathways in cancer cells, leading to apoptosis[1].

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

Cell Viability Assays (MTT and ATP-based)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Protocol (MTT Assay):

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 µM) for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Protocol (ATP-based Assay):

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Use a commercial ATP-based luminescence assay kit according to the manufacturer's instructions.

-

Measure the luminescent signal using a microplate reader.

-

The amount of ATP is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle progression.

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Detection of Reactive Oxygen Species (ROS)

Objective: To measure the intracellular ROS levels induced by this compound.

Protocol (DCFH-DA Assay):

-

Seed cells in a 24-well plate and treat with this compound.

-

Wash the cells with serum-free medium.

-

Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm[8][9].

Senescence-Associated β-Galactosidase Staining

Objective: To detect cellular senescence induced by this compound.

Protocol:

-

Treat cells with this compound in a 6-well plate.

-

Wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes.

-

Wash the cells again with PBS.

-

Add the SA-β-gal staining solution (containing X-gal) and incubate at 37°C overnight in a dry incubator (no CO2).

-

Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of proteins in signaling pathways affected by this compound.

Protocol:

-

Lyse this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, p-S6K1, S6K1, γH2AX, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Subcutaneously inject human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude or SCID mice)[10][11][12][13].

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomly assign the mice to treatment groups (vehicle control and this compound).

-

Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the anti-cancer potential of this compound.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer activity through the induction of oxidative stress-mediated senescence and the dual inhibition of the JAK2/STAT3 and S6K1 signaling pathways. The quantitative data and detailed experimental protocols provided in this whitepaper offer a solid foundation for further research and development.

Future studies should aim to:

-

Expand the evaluation of this compound to a broader range of cancer types.

-

Investigate the potential for synergistic effects when combined with existing chemotherapeutic agents.

-

Conduct more extensive in vivo studies to determine optimal dosing, long-term toxicity, and pharmacokinetic profiles.

-

Elucidate the complete molecular network regulated by this compound through transcriptomic and proteomic analyses.

The compelling preclinical evidence suggests that this compound is a valuable lead compound that warrants continued investigation as a potential novel anti-cancer therapeutic.

References

- 1. Identification of a Dual Inhibitor of Janus Kinase 2 (JAK2) and p70 Ribosomal S6 Kinase1 (S6K1) Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ginger-Derived 3HDT Exerts Antiproliferative Effects on Breast Cancer Cells by Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Zingiber officinale Roscoe Rhizome Extract Exerts Senomorphic and Anti-Inflammatory Activities on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 9. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 11. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]